Nickel(II) isodecanoate

Description

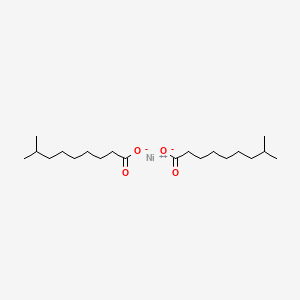

Nickel(II) isodecanoate (CAS 85508-43-6; EC 287-468-1) is a coordination compound comprising a nickel(II) ion coordinated to two isodecanoate ligands. Isodecanoic acid is a branched-chain carboxylic acid (C10H20O2), and its nickel salt is utilized in industrial applications such as catalysts, stabilizers, and additives in polymers or coatings . Regulatory documents classify it as a hazardous substance due to its carcinogenic and environmental risks, leading to restrictions in consumer products like cosmetics and diapers .

Properties

CAS No. |

85508-43-6 |

|---|---|

Molecular Formula |

C20H38NiO4 |

Molecular Weight |

401.2 g/mol |

IUPAC Name |

8-methylnonanoate;nickel(2+) |

InChI |

InChI=1S/2C10H20O2.Ni/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

RSWNZKSBWZHYGH-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Ni+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel(II) isodecanoate can be synthesized through the reaction of nickel(II) salts, such as nickel(II) chloride or nickel(II) acetate, with isodecanoic acid. The reaction typically occurs in an organic solvent under reflux conditions. The general reaction can be represented as: [ \text{Ni(II) salt} + 2 \text{Isodecanoic acid} \rightarrow \text{this compound} + 2 \text{By-products} ]

Industrial Production Methods: Industrial production of this compound often involves the use of nickel(II) hydroxide or nickel(II) carbonate as starting materials. These are reacted with isodecanoic acid under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Thermal Decomposition

Nickel(II) isodecanoate undergoes thermal decomposition under high-temperature vacuum conditions. In industrial processes, such as those described in EP0688780A1, the compound is heated to 190–220°C to remove byproducts like water and organic solvents . While specific decomposition products are not detailed, analogous nickel carboxylates (e.g., nickel neodecanoate) typically release carbon dioxide and form metal-rich residues or clusters.

Reactions in Catalytic Systems

Nickel(II) carboxylates, including isodecanoate, are precursors in Ziegler-type hydrogenation catalysts. For example, nickel propionate neodecanoate reacts with aluminum alkyls (e.g., AlEt₃) to form catalytically active metal clusters. These clusters, ranging from subnanometer to nanometer scales, facilitate hydrogenation reactions (e.g., cyclohexene hydrogenation) .

Key Reaction Features :

-

Cluster Formation : Nickel carboxylates decompose to form heterogeneous metal clusters (M ≥4) under catalytic conditions .

-

Kinetics : Mercury(0) poisoning experiments suggest that larger clusters (nanometer-scale) are more catalytically active .

Comparison of Nickel Carboxylates

Table 2 highlights structural and functional similarities between this compound and related compounds.

| Compound | Molecular Formula | Applications | Key Reaction Pathways |

|---|---|---|---|

| This compound | C₁₆H₃₀NiO₄ | Catalysis, industrial | Thermal decomposition, cluster formation |

| Nickel(II) neodecanoate | C₂₁H₃₈NiO₄ | Catalysis, lubricants | Similar to isodecanoate |

| Nickel(II) propionate | C₆H₁₀NiO₄ | Precursor in catalysis | Reaction with alkyl aluminum |

Limitations and Future Research

The paucity of direct reaction data for this compound necessitates extrapolation from analogous systems. Further studies could focus on:

-

Mechanistic Analysis : Detailed XAFS or MALDI MS characterization of reaction intermediates.

-

Catalytic Optimization : Investigating cluster size distributions and their correlation with hydrogenation activity.

References Pilgaard Elements. Nickel: Chemical Reactions. PubChem. Nickel(II) isooctanoate. EP0688780A1. Metal Organic Compounds and Their Use. ACS Publications. Industrial Ziegler-Type Hydrogenation Catalysts. Chemistry LibreTexts. Characteristic Reactions of Ni²⁺. REACH. Appendix 1, Entry 28. WebElements. Nickel Reactions.

Scientific Research Applications

Catalytic Applications

Nickel(II) isodecanoate serves as a catalyst in several chemical reactions, particularly in the polymerization of dienes and other monomers. Its role as a catalyst precursor is crucial in producing high-performance polymers with desirable properties.

This compound acts as a crosslinking agent in rubber formulations, enhancing the thermal and oxidative stability of elastomers. Its inclusion in formulations leads to improved performance characteristics of rubber products.

Hydrogenation of Block Copolymers

In the hydrogenation of Styrene-Butadiene-Styrene (SBS) and Styrene-Isoprene-Styrene (SIPS) block copolymers, this compound serves as a catalyst precursor. The hydrogenated products show enhanced thermo-oxidative properties, making them suitable for high-performance applications .

Table 2: Performance Improvements from Hydrogenation

| Property | Before Hydrogenation | After Hydrogenation |

|---|---|---|

| Thermal Stability | Moderate | High |

| UV Resistance | Low | Improved |

Environmental and Health Considerations

While this compound has beneficial applications, it is essential to consider its environmental impact and potential health risks associated with nickel compounds. Studies have indicated that exposure to certain nickel compounds can lead to reproductive toxicity and other health concerns . Therefore, handling protocols must be established to mitigate risks during industrial use.

Case Studies

Case Study 1: Polymer Production Using this compound

A study conducted on the polymerization process using this compound demonstrated its effectiveness in producing high-quality polybutadiene with a narrow molecular weight distribution. The research highlighted the advantages of using this metal carboxylate over traditional catalysts, leading to more efficient production processes and better material properties.

Case Study 2: Application in Rubber Industry

In the rubber industry, formulations containing this compound were tested for their crosslinking efficiency. Results indicated significant improvements in mechanical properties and thermal stability compared to formulations without this compound. The findings suggest that this compound can play a vital role in developing advanced elastomeric materials.

Mechanism of Action

The mechanism by which nickel(II) isodecanoate exerts its effects involves coordination chemistry principles. The nickel center can interact with various substrates, facilitating catalytic processes. In biological systems, it can interact with biomolecules, potentially altering their function or stability. The molecular targets and pathways involved often include coordination with nitrogen, oxygen, or sulfur-containing groups in biomolecules .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below contrasts nickel(II) isodecanoate with analogous nickel carboxylates:

Key Observations :

- Branched vs. Linear Ligands: Branched carboxylates (isodecanoate, neodecanoate, isooctanoate) enhance solubility in nonpolar media compared to linear ligands like stearate. This makes them preferable in organic-phase reactions and polymer systems .

- Chain Length Effects: Shorter chains (e.g., isooctanoate, C8) improve volatility and reactivity, while longer chains (e.g., stearate, C18) provide thermal stability .

Toxicity and Regulatory Status

Nickel(II) carboxylates are universally regulated due to nickel’s classification as a carcinogen (Group 1, IARC). Specific distinctions include:

- This compound: Listed in the ASEAN Cosmetic Directive Annex II (prohibited) and the EU’s REACH SVHC (Substances of Very High Concern) due to respiratory sensitization (H334) and carcinogenicity (H350) .

- Nickel(II) Stearate : Hazard statements include H350 (may cause cancer) and H410 (toxic to aquatic life), with restrictions in food-contact materials .

- Nickel(II) Chloride Hexahydrate : Unlike carboxylates, this water-soluble compound is regulated under occupational exposure limits (0.1 mg/m³ inhalable fraction) .

Biological Activity

Nickel(II) isodecanoate is a nickel salt formed from isodecanoic acid, which has been studied for its biological activities. This article delves into various aspects of its biological activity, including mechanisms of action, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented by the chemical formula . It is a coordination compound where nickel is coordinated with two isodecanoate ligands. The compound's properties, including solubility and stability, are influenced by the fatty acid chains, which can affect its interaction with biological systems.

Mechanisms of Biological Activity

Toxicological Studies

Toxicological assessments of this compound are essential for understanding its safety profile:

- Acute Toxicity : Nickel compounds can exhibit varying levels of acute toxicity depending on their chemical form and solubility. In vitro studies using artificial stomach fluid have shown that the bioaccessibility of nickel ions can range significantly among different nickel salts .

- Chronic Effects : Long-term exposure to nickel compounds has been linked to respiratory issues and skin sensitization. The assessment of reproductive hazards associated with environmental exposure to nickel compounds emphasizes the need for careful evaluation of their long-term effects on health .

Case Studies

-

Cancer Research :

- In vitro studies have demonstrated that certain nickel complexes can selectively target cancer cells while sparing healthy cells. This selectivity could be leveraged in developing targeted therapies for specific cancers, although further research specific to this compound is needed.

- Environmental Impact :

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.